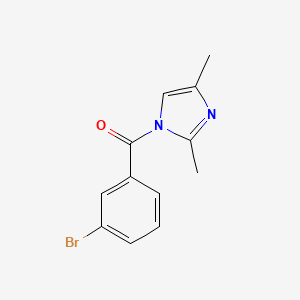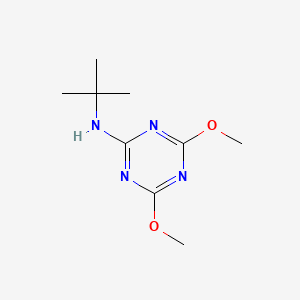
N-(2-hydroxy-5-isopropylphenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the reaction of nicotinic acid with specific substituents to introduce desired functional groups. A notable example includes the synthesis of N-(arylmethoxy)-2-chloronicotinamides, which demonstrated herbicidal activity, highlighting the potential agricultural applications of such compounds (Chen Yu et al., 2021). This suggests that similar synthetic strategies could be applied to synthesize N-(2-hydroxy-5-isopropylphenyl)nicotinamide, targeting specific properties or activities.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives plays a crucial role in their chemical and physical properties. For instance, the study of 2-(methysulfanyl)nicotinamides revealed how the substitution pattern affects the molecule's conformation and, subsequently, its interaction with biological targets or other molecules (L. Gomes et al., 2013). This implies that the specific arrangement of functional groups in N-(2-hydroxy-5-isopropylphenyl)nicotinamide would similarly influence its interactions and stability.
Chemical Reactions and Properties
Nicotinamide and its derivatives participate in various chemical reactions, contributing to their wide range of applications. For example, the reaction with chloroacetaldehyde led to the synthesis of a fluorescent analog of nicotinamide adenine dinucleotide, showcasing the versatility of nicotinamide in chemical synthesis and its utility in biochemical assays (J. Barrio et al., 1972). This reactivity can be harnessed to develop N-(2-hydroxy-5-isopropylphenyl)nicotinamide for specific applications, manipulating its chemical properties for desired outcomes.
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility and melting point, are influenced by their molecular structure. Studies on binary systems of nicotinamide with hydroxypropylmethylcellulose highlighted how interactions between molecules can affect physical properties like crystallinity and thermal behavior (T. Hino et al., 2001). Understanding these properties is essential for the practical application of N-(2-hydroxy-5-isopropylphenyl)nicotinamide in formulations or material science.
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives, such as reactivity, stability, and interaction with other molecules, underpin their application in various domains. For instance, the study of nicotinamide's hydrotropic properties and its ability to enhance the solubility of poorly soluble drugs underscores its potential as a pharmaceutical excipient (Hideshi Suzuki & Hisakazu Sunada, 1998). Such chemical properties would be critical in determining the suitability of N-(2-hydroxy-5-isopropylphenyl)nicotinamide for specific applications, whether in drug formulation or as a functional material.
Propiedades
IUPAC Name |
N-(2-hydroxy-5-propan-2-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10(2)11-5-6-14(18)13(8-11)17-15(19)12-4-3-7-16-9-12/h3-10,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGGJGIEIGLGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)
![1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5667257.png)


![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5667285.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(2-methyl-3-furoyl)pyrrolidin-3-yl]methanol](/img/structure/B5667291.png)
![1-cyclopentyl-4-{[methyl(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5667298.png)
![2-{5-[(benzyloxy)methyl]-1-cyclohexyl-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5667302.png)

![N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide](/img/structure/B5667310.png)
![5-chloro-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinecarboxamide](/img/structure/B5667311.png)

![N-(3,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5667321.png)
